
Methane, dichlorodihydroxydiphenyl-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methane, dichlorodihydroxydiphenyl-(8CI) is a chemical compound with the molecular formula C13H10Cl2O2. It is known for its unique structure, which includes two hydroxyl groups and two chlorine atoms attached to a diphenyl methane backbone. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methane, dichlorodihydroxydiphenyl-(8CI) typically involves the chlorination of diphenyl methane followed by hydroxylation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and hydroxylating agents like hydrogen peroxide or sodium hydroxide. The reaction is usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Methane, dichlorodihydroxydiphenyl-(8CI) may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Methane, dichlorodihydroxydiphenyl-(8CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and dechlorinated products.
Substitution: Various substituted diphenyl methane derivatives.
Scientific Research Applications
Methane, dichlorodihydroxydiphenyl-(8CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methane, dichlorodihydroxydiphenyl-(8CI) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methane, dichlorodiphenyl-: Lacks the hydroxyl groups, resulting in different chemical properties.
Methane, dihydroxydiphenyl-: Lacks the chlorine atoms, leading to variations in reactivity and applications.
Methane, dichlorodihydroxybenzene-: Similar structure but with a benzene ring instead of a diphenyl methane backbone.
Uniqueness
Methane, dichlorodihydroxydiphenyl-(8CI) is unique due to the presence of both hydroxyl and chlorine groups on a diphenyl methane backbone. This combination of functional groups imparts distinctive chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H10Cl2O2 |
|---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
(2,3-dichlorophenyl)-phenylmethanediol |
InChI |
InChI=1S/C13H10Cl2O2/c14-11-8-4-7-10(12(11)15)13(16,17)9-5-2-1-3-6-9/h1-8,16-17H |
InChI Key |
VJAUEAIDROUYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Cl)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


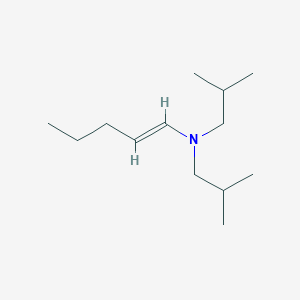
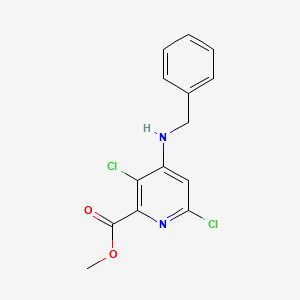
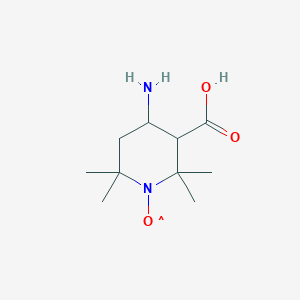
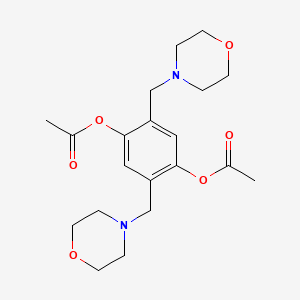
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)

![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)
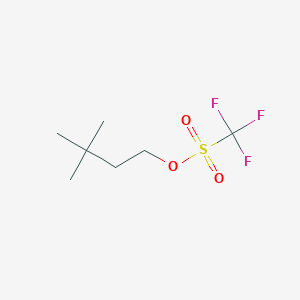

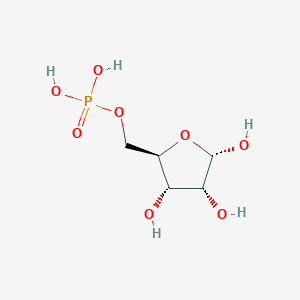
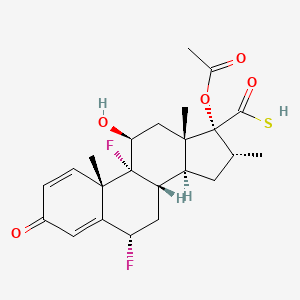
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B12338636.png)
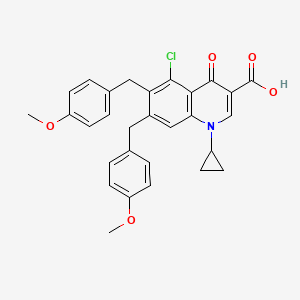
![Tetracyclo[10.2.1.05,14.08,13]pentadecan-15-one](/img/structure/B12338645.png)
